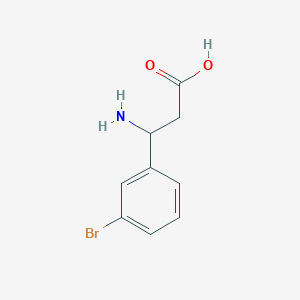

3-Amino-3-(3-bromophenyl)propanoic acid

描述

A 77636 是一种合成化合物,以其作为多巴胺 D1 受体激动剂的强效和选择性作用而闻名。它已被广泛研究其潜在的治疗应用,尤其是在治疗帕金森病等神经系统疾病方面。 该化合物在动物研究中表现出促智、食欲抑制、奖赏和抗帕金森作用 .

准备方法

合成路线和反应条件: A 77636 的合成涉及多个步骤,从金刚烷衍生物的制备开始。关键步骤包括:

金刚烷衍生物的形成: 金刚烷核心被官能化以引入必要的取代基。

氨甲基化: 氨甲基的引入是通过一系列涉及中间体的反应实现的。

环化和羟基化: 最后一步包括环化形成苯并吡喃环和羟基化引入二醇官能团。

工业生产方法: A 77636 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

反应类型:

氧化: A 77636 可以发生氧化反应,特别是在羟基处,导致形成醌。

还原: 该化合物可以被还原形成各种衍生物,具体取决于反应条件。

取代: 取代反应可以在氨甲基处发生,导致形成不同的类似物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂可用于取代反应,包括胺和卤化物。

主要形成的产物: 这些反应形成的主要产物包括醌、还原衍生物和取代类似物,每个都有不同的化学和生物学特性 .

科学研究应用

Peptide Synthesis

3-Amino-3-(3-bromophenyl)propanoic acid is utilized as a building block in peptide synthesis. Its unique structure allows for the incorporation of brominated phenyl groups into peptides, enhancing their biological activity and specificity. This application is particularly relevant in the pharmaceutical industry for developing new therapeutic agents.

Drug Development

The compound has shown potential as a drug candidate, especially for neurological disorders such as Parkinson's disease. Its selective action on dopamine D1 receptors makes it a valuable tool in exploring new treatment options. Research indicates that it may enhance the efficacy of existing medications while also exhibiting nootropic and antiparkinsonian effects in animal models .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of drugs or imaging agents to biomolecules. This application is crucial for targeted drug delivery systems, improving the specificity and efficacy of therapeutic agents .

Neuroscience Research

The compound is instrumental in studying receptor interactions and signaling pathways within the brain. Its structural characteristics allow researchers to investigate its role as a neurotransmitter or neuromodulator, contributing to advancements in understanding synaptic transmission and neuroprotective effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a model compound for developing detection methods for amino acids. Its use improves accuracy in research and quality control processes across various applications .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing biologically active peptides | Enhances specificity and activity |

| Drug Development | Potential treatment for neurological disorders | Selective action on dopamine receptors |

| Bioconjugation | Links drugs/imaging agents to biomolecules | Improves targeted delivery |

| Neuroscience Research | Studies receptor interactions and signaling pathways | Advances understanding of brain function |

| Analytical Chemistry | Develops detection methods for amino acids | Increases accuracy in research |

Case Study 1: Neurological Disorders

Research conducted on animal models has demonstrated that this compound exhibits significant antiparkinsonian effects. In a study published by PubChem, it was found that the compound selectively activates dopamine D1 receptors, leading to improvements in motor function and cognitive performance .

Case Study 2: Peptide Therapeutics

A study highlighted the use of this compound in synthesizing peptides with enhanced bioactivity against cancer cells. The incorporation of the bromophenyl group was shown to increase binding affinity to target receptors, thereby improving therapeutic outcomes .

作用机制

A 77636 通过选择性结合并激活多巴胺 D1 受体发挥作用。这种激活刺激腺苷酸环化酶,导致环腺苷酸 (cAMP) 水平升高。cAMP 水平升高激活蛋白激酶 A,进而使各种靶蛋白磷酸化,导致神经元活动和行为的调节。 该化合物的高效力和长效作用归因于其强大的结合亲和力和从受体缓慢解离 .

类似化合物:

SKF 81297: 另一种选择性多巴胺 D1 受体激动剂,具有类似的药理特性。

A 86929: 一种结构相关的化合物,具有强效的多巴胺 D1 受体激动剂活性。

A 81686: 一种多巴胺 D1 受体激动剂,在体内不会引起明显的耐受性。

A 77636 的独特性: A 77636 由于其高效力、长效作用和对多巴胺 D1 受体的选择性结合而独一无二。 与其他多巴胺 D1 受体激动剂不同,A 77636 在动物中不会产生位置偏好,使其成为研究多巴胺 D1 受体在大脑中作用的宝贵工具 .

相似化合物的比较

SKF 81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.

A 86929: A structurally related compound with potent dopamine D1 receptor agonist activity.

A 81686: A dopamine D1 receptor agonist that does not induce significant tolerance in vivo.

Uniqueness of A 77636: A 77636 is unique due to its high potency, long duration of action, and selective binding to dopamine D1 receptors. Unlike other dopamine D1 receptor agonists, A 77636 does not produce place preference in animals, making it a valuable tool for studying the role of dopamine D1 receptors in the brain .

生物活性

3-Amino-3-(3-bromophenyl)propanoic acid, with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol, is an organic compound belonging to the amino acid family. Its structure features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

The structural characteristics of this compound are significant for its biological activity. The presence of the bromine atom at the meta position relative to the amino group may influence its interaction with various receptors involved in neurotransmission. The compound's ability to mimic natural amino acids suggests potential roles as a neurotransmitter or neuromodulator, particularly in synaptic transmission processes.

Neurotransmitter Interactions

Research indicates that this compound may interact with neurotransmitter receptors, influencing synaptic transmission. Its structural similarity to other amino acids allows it to potentially modulate excitatory neurotransmission pathways. Compounds with similar structures have been shown to exhibit neuroprotective effects and influence synaptic plasticity, making this compound a subject of interest in neurological studies.

Case Studies and Experimental Findings

- Neuroprotective Effects : Studies have demonstrated that compounds structurally related to this compound can protect neurons from excitotoxic damage, which is critical in neurodegenerative diseases. For instance, experiments involving cell cultures exposed to glutamate toxicity showed that these compounds could reduce neuronal death by modulating calcium influx through NMDA receptors.

- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various receptors, including NMDA and AMPA receptors. Preliminary data suggest that this compound may act as an antagonist at certain receptor sites, which could have implications for treating conditions characterized by excessive excitatory neurotransmission.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Reduced neuronal death in glutamate toxicity models through modulation of NMDA receptor activity. |

| Binding Affinities | Potential antagonist effect on NMDA and AMPA receptors; further research needed for validation. |

| Structural Comparisons | Comparison with similar compounds indicates unique biological activity due to specific bromination pattern. |

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing its versatility for research applications. Common methods include:

- Friedel-Crafts Acylation : This method involves the acylation of brominated phenols followed by amination.

- Direct Amination : Utilizing bromo-substituted propanoic acids in reactions with ammonia or amines under controlled conditions.

These synthesis methods highlight the compound's accessibility for further research into its biological properties .

属性

IUPAC Name |

3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950247 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-35-2, 117391-50-1 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。